molecular formula C12H12N2O B3055567 (2-(Pyridin-2-yloxy)phenyl)methanamine CAS No. 655256-67-0

(2-(Pyridin-2-yloxy)phenyl)methanamine

Cat. No.: B3055567
CAS No.: 655256-67-0
M. Wt: 200.24 g/mol
InChI Key: DMJWPOGKCPDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Pyridin-2-yloxy)phenyl)methanamine is a heterocyclic amine featuring a pyridine ring connected via an ether linkage to a phenyl group, with a methanamine substituent at the ortho position. Its molecular formula is C₁₂H₁₂N₂O, and it is commonly synthesized as a hydrochloride salt (e.g., HA-1132, 95% purity) for enhanced solubility . This compound has drawn interest in medicinal chemistry due to its structural versatility, enabling modifications that influence bioactivity, pharmacokinetics, and target selectivity.

Properties

CAS No.

655256-67-0

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-pyridin-2-yloxyphenyl)methanamine

InChI

InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12/h1-8H,9,13H2

InChI Key

DMJWPOGKCPDYGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Linker Variations

The position of substituents on the phenyl or pyridine rings significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position/Linker Molecular Formula Key Features Reference
(2-(Pyridin-3-yl)phenyl)methanamine Pyridin-3-yl at phenyl ortho C₁₂H₁₂N₂ Lower steric hindrance; used in SAR studies for antimicrobial agents .
(2-(Pyridin-4-yl)phenyl)methanamine Pyridin-4-yl at phenyl ortho C₁₂H₁₂N₂ Altered electronic properties due to para-pyridine orientation .
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine Methyl at phenoxy para position C₁₃H₁₄N₂O Enhanced lipophilicity (clogP ~5.14) compared to unsubstituted analogs .
Phenyl(pyridin-2-yl)methanamine Direct C–N bond (no ether linker) C₁₂H₁₂N₂ Reduced polarity; potential for improved CNS penetration .

Key Findings :

  • Ether vs. Direct Bond : The ether linker in (2-(Pyridin-2-yloxy)phenyl)methanamine introduces polarity, improving water solubility compared to phenyl(pyridin-2-yl)methanamine .

Key Findings :

  • Salt Forms : Dihydrochloride derivatives (e.g., HA-1132) are preferred for improved solubility in biological assays .
  • Yield Consistency : Ortho-substituted analogs (e.g., 14d, 14e) show comparable yields (~72%), suggesting similar synthetic feasibility .

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